

# CBB1007 (CAS RN: 1379573-92-8): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**CBB1007** is a cell-permeable, reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in various cancers. This technical guide provides a comprehensive overview of **CBB1007**, including its chemical properties, mechanism of action, and its effects on cellular processes. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to support further research and development of this compound as a potential therapeutic agent.

# **Chemical and Physical Properties**

**CBB1007**, also known as LSD1 Inhibitor III, is an amidino-guanidinium derivative with the following properties:



| Property          | Value                                                                                                                                                                               |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number        | 1379573-92-8                                                                                                                                                                        |
| Molecular Formula | C27H34N8O4                                                                                                                                                                          |
| Synonyms          | LSD1 Inhibitor III, BHC110 Inhibitor III, KDM1 Inhibitor III, Methyl-3-(4-(4- carbamimidoylbenzoyl)piperazine-1-carbonyl)-5- ((4-carbamimidoylpiperazin-1- yl)methyl)benzoate, 3TFA |

#### **Mechanism of Action**

**CBB1007** selectively inhibits the enzymatic activity of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent amine oxidase that removes methyl groups from mono- and di-methylated lysine residues on histone and non-histone proteins. A primary target of LSD1 is histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).

The inhibitory action of **CBB1007** is reversible and competitive with the LSD1 substrate. By binding to the active site of LSD1, **CBB1007** prevents the demethylation of its target substrates. This leads to an increase in the levels of histone H3 lysine 4 dimethylation (H3K4me2).[1][2] H3K4 methylation is a key epigenetic mark associated with active gene transcription.

## **Quantitative Data**

The following tables summarize the available quantitative data for **CBB1007**.

Table 3.1: In Vitro Inhibitory Activity



| Target                                    | Assay           | IC50    | Reference |
|-------------------------------------------|-----------------|---------|-----------|
| Human LSD1 (hLSD1)                        | Enzymatic Assay | 5.27 μΜ | [1][2]    |
| LSD1-mediated<br>H3K4Me2<br>demethylation | Cellular Assay  | ≤ 5 μM  |           |
| LSD1-mediated H3K4Me demethylation        | Cellular Assay  | ≤ 5 μM  | _         |

Table 3.2: Cellular Activity

| Cell Line                                   | Assay                  | Effect                                   | Concentrati<br>on | Duration | Reference |
|---------------------------------------------|------------------------|------------------------------------------|-------------------|----------|-----------|
| F9 (mouse<br>embryonic<br>carcinoma)        | Cell Growth            | Inhibition                               | 0-100 μΜ          | 30 hours | [1][2]    |
| F9                                          | Gene<br>Expression     | Activation of CHRM4 and SCN3A            | 0.5-20 μΜ         | 24 hours | [1]       |
| Human<br>Embryonic<br>Stem Cells<br>(hESCs) | Adipogenesis           | Increased<br>lipid droplet<br>formation  | 5-20 μΜ           | 14 days  | [1][2]    |
| hESCs                                       | Protein<br>Levels      | Reduced<br>LSD1 and<br>histone H3        | 5-20 μΜ           | 14 days  | [1][2]    |
| hESCs                                       | Histone<br>Methylation | Increased<br>H3K4me2                     | 5-20 μΜ           | 14 days  | [1][2]    |
| hESCs                                       | Gene<br>Expression     | Upregulation<br>of PPARγ-2<br>and C/EBPα | 5-20 μΜ           | 14 days  | [1][2]    |



Table 3.3: Selectivity Profile

| Target                       | Effect                    | Note                                |
|------------------------------|---------------------------|-------------------------------------|
| LSD2                         | No significant inhibition | Data suggests selectivity for LSD1. |
| JARID1A                      | No significant inhibition | Data suggests selectivity for LSD1. |
| H3K4Me3 demethylation        | No effect                 | _                                   |
| H3K9Me2 demethylation        | No effect                 | _                                   |
| Non-pluripotent cancer cells | Minimal growth arrest     | IC <sub>50</sub> > 100 μM.          |
| Normal somatic cells         | Minimal effect            | IC <sub>50</sub> > 100 μM.          |

### **Signaling Pathway**

LSD1 is a critical regulator of various signaling pathways implicated in cancer development and progression. By inhibiting LSD1, **CBB1007** can modulate these pathways. One of the key pathways influenced by LSD1 is the Wnt/ $\beta$ -catenin signaling pathway. LSD1 can activate this pathway by downregulating inhibitors such as DKK1. Inhibition of LSD1 by **CBB1007** is expected to suppress the Wnt/ $\beta$ -catenin pathway, leading to reduced cancer cell proliferation and survival.





Click to download full resolution via product page

Fig. 1: **CBB1007** inhibits LSD1, leading to increased H3K4me2 and derepression of DKK1, which in turn inhibits the Wnt/β-catenin signaling pathway and reduces cancer cell proliferation.

## **Experimental Workflow**

The following diagram illustrates a typical workflow for screening and validating LSD1 inhibitors like **CBB1007**.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CBB1007 (CAS RN: 1379573-92-8): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606510#cbb1007-cas-number-1379573-92-8-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com